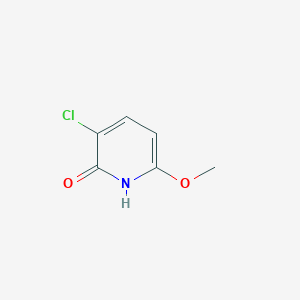
3-Chloro-6-methoxypyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methoxypyridin-2-OL is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxypyridin-2-OL can be achieved through several synthetic routes. One common method involves the chlorination of 6-methoxypyridin-2-OL using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Another approach involves the methoxylation of 3-chloropyridin-2-OL using a methoxylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI). This reaction is usually performed in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
3-Chloro-6-methoxypyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom at the 3-position can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-chloro-6-methoxypyridin-2-one, while substitution of the chlorine atom with an amine may produce 3-amino-6-methoxypyridin-2-OL.
科学的研究の応用
3-Chloro-6-methoxypyridin-2-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions, such as cross-coupling and cyclization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-6-methoxypyridin-2-OL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity for these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands.
類似化合物との比較
3-Chloro-6-methoxypyridin-2-OL can be compared with other similar compounds, such as:
3-Chloro-2-methoxypyridine: Lacks the hydroxyl group at the 2-position, which may affect its reactivity and biological activity.
6-Chloro-2-methoxypyridin-3-OL:
3-Chloro-6-methoxypyridazine: Contains a different heterocyclic ring structure, which can result in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
3-chloro-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,1H3,(H,8,9) |
InChIキー |
WSILUQLVDZCTNA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


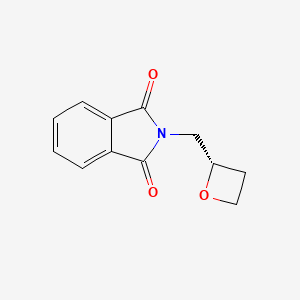
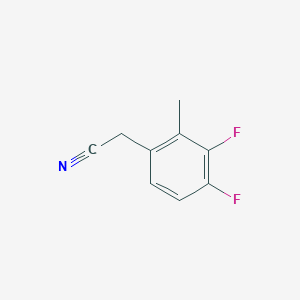
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)

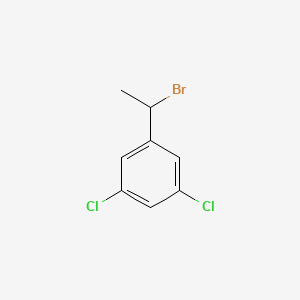
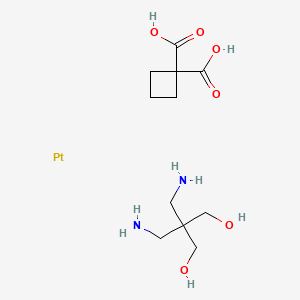
![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)

![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)

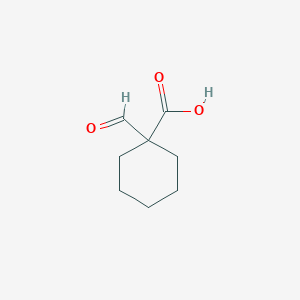

![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
